2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide
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Overview
Description
2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide is a complex organic compound that belongs to the class of spiropyrans Spiropyrans are known for their unique photochromic properties, which allow them to undergo reversible isomerization between colorless and colored forms under the influence of light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromene core: This step involves the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions to form the chromene ring.
Spirocyclization: The chromene intermediate is then reacted with an oxirane derivative to form the spirocyclic structure. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Pyridine carboxamide formation: The final step involves the coupling of the spirocyclic intermediate with a pyridine-4-carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical or a methoxy cation, depending on the oxidizing agent used.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4, sodium borohydride (NaBH4), and BH3 are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are used for substitution reactions.
Major Products
Oxidation: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxamide group results in the formation of primary or secondary amines.
Substitution: Substitution reactions on the pyridine ring can yield various substituted pyridines, depending on the reagents used.
Scientific Research Applications
2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide has a wide range of scientific research applications, including:
Photochemistry: Due to its photochromic properties, this compound is used in the development of light-sensitive materials and devices, such as optical switches and data storage systems.
Material Science: It is used in the synthesis of advanced materials with tunable optical and electronic properties, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Imaging: The compound’s ability to undergo reversible isomerization makes it a valuable tool in biological imaging, where it can be used as a fluorescent probe for studying cellular processes and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide involves its ability to undergo reversible isomerization between its spirocyclic and merocyanine forms. This photoisomerization process is triggered by the absorption of light, leading to a change in the compound’s electronic structure and properties. The merocyanine form is typically more polar and exhibits fluorescence, making it useful for various applications in photochemistry and biological imaging.
Comparison with Similar Compounds
2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide can be compared with other spiropyran derivatives, such as:
Spiro[2H-1-benzopyran-2,2’-indoline]: This compound also exhibits photochromic properties but has a different core structure, leading to variations in its optical and electronic behavior.
Spiro[fluorene-9,9’-xanthene]: Known for its use in organic electronics, this compound has a spirocyclic structure similar to 2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide but with different substituents that affect its performance in devices.
Spiro[cyclohexane-1,2’-indoline]: This compound is used in the development of photochromic lenses and displays, and its properties can be fine-tuned by modifying the substituents on the spirocyclic core.
The uniqueness of 2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide lies in its specific combination of functional groups, which confer distinct photochromic and electronic properties, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-24-18-12-14(6-9-21-18)19(23)22-16-13-20(7-10-25-11-8-20)26-17-5-3-2-4-15(16)17/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXZBPKZUPHXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)NC2CC3(CCOCC3)OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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